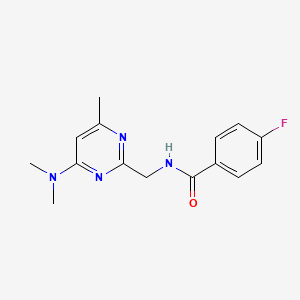

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide

Description

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide is a pyrimidine derivative characterized by a dimethylamino-substituted pyrimidine core linked via a methylene group to a 4-fluorobenzamide moiety. The compound’s structure combines electron-donating (dimethylamino, methyl) and electron-withdrawing (fluorobenzamide) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-4-6-12(16)7-5-11/h4-8H,9H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLFLJNGUBIBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups. The final step involves coupling the pyrimidine derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and reducing costs. The use of catalysts and green chemistry principles can further improve the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structural motifs can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective inhibition of tumor growth in xenograft models, suggesting that modifications to the dimethylamino and pyrimidine moieties could enhance anticancer activity .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Research into similar compounds has revealed potential benefits in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Study : A recent investigation into the effects of pyrimidine derivatives on neuroprotection showed promising results in models of neurodegeneration, indicating that this compound could serve as a lead compound for developing treatments for diseases like Alzheimer's and Parkinson's .

Biological Mechanisms

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell growth and survival.

- Receptor Modulation : It could modulate G-protein-coupled receptors (GPCRs), which play critical roles in neurotransmission and cellular communication.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest that while some derivatives exhibit cytotoxicity at high concentrations, they show a favorable safety margin in lower doses.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-fluorobenzamide (G869-0374)

- Structure: Differs in the linker between the pyrimidine and benzamide groups, featuring an amino (-NH-) bridge instead of a methylene (-CH2-) group.

- Molecular Formula : C20H20FN5O (MW: 365.41) .

- The absence of a methylene spacer could reduce conformational flexibility, impacting interactions with hydrophobic pockets in biological targets.

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure: Contains a 2-fluorophenyl group at the pyrimidine’s C4 position and a methoxyphenyl-substituted aminomethyl group at C3.

- Intramolecular N–H⋯N hydrogen bonding stabilizes its conformation, which may influence bioavailability . Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) suggest distinct stacking interactions in crystal structures.

Sulfonamide Derivatives (e.g., 923113-41-1)

- Structure: Features a sulfonamide group (-SO2NH-) instead of benzamide and an ethylamino substituent on the pyrimidine.

- Molecular Formula: Not explicitly provided, but similar pyrimidine-sulfonamide hybrids are documented .

- Ethylamino vs. dimethylamino groups on the pyrimidine may modulate electron-donating effects, impacting reactivity in nucleophilic environments.

3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9)

- Structure : Replaces the pyrimidine core with an imidazo[1,2-a]pyrimidine scaffold.

- The fluorine position (meta on benzamide vs. para in the target compound) may affect steric and electronic interactions with targets.

Structural Features

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name: this compound. It features a pyrimidine ring substituted with a dimethylamino group and a fluorobenzamide moiety, which are crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain kinases, which play critical roles in cancer cell signaling.

- Receptor Modulation : It may also modulate receptor activity, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound based on various studies:

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

- Neuroprotection : In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells. The findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Mechanisms : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in managing inflammatory conditions.

Research Findings

Recent investigations have focused on elucidating the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Bioavailability : Studies indicate moderate bioavailability with effective plasma concentrations achievable through oral administration.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its therapeutic efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.